molecular formula C30H42F3N3O B071089 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene CAS No. 193154-07-3

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene

Cat. No.: B071089
CAS No.: 193154-07-3
M. Wt: 517.7 g/mol
InChI Key: LSDDSJZBINXBKD-UHFFFAOYSA-N
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Description

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene (hereafter referred to as DTA-TFAA) is a chromogenic azobenzene derivative characterized by a donor-acceptor molecular architecture. The dioctylamino group acts as an electron donor, while the trifluoroacetyl (TFA) group serves as a strong electron acceptor, enabling intramolecular charge transfer (ICT) and distinct optoelectronic properties . This compound exhibits reversible or irreversible reactivity with aliphatic amines, depending on the analyte’s structure. For example, monoamines (e.g., ammonia, ethylamine) induce reversible hemiaminal formation, whereas diamines (e.g., putrescine, cadaverine) lead to irreversible cross-linking due to dual TFA-amine interactions .

DTA-TFAA is widely employed in optical and electrochemical sensors for detecting biogenic amines, particularly in food spoilage monitoring. Its thin-film formulations on polyethylene terephthalate (PET) foils or hydrogels demonstrate rapid optical responses (e.g., blue shifts in absorbance) and low detection limits (0.3 mM for 1-butylamine) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dioctylamino)-4’-(trifluoroacetyl)azobenzene typically involves the following steps:

    Diazotization: Aniline derivatives are diazotized using nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the azobenzene structure.

    Functional Group Modification: Introduction of the dioctylamino and trifluoroacetyl groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods may involve large-scale diazotization and coupling reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dioctylamino)-4’-(trifluoroacetyl)azobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo group typically yields amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Optical and Electrochemical Sensing

1. Detection of Amines

One of the primary applications of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is in the development of sensors for detecting amines. The compound exhibits distinct optical responses when exposed to various amines, such as ammonia, ethylamine, cadaverine, and putrescine. These responses are attributed to the formation of hemiaminal groups upon interaction with amines, which alters the electronic structure of the dye and results in measurable changes in absorbance.

Case Study: Amine Detection in Food Packaging

A study demonstrated the integration of this dye into food packaging materials to detect biogenic amines produced during food spoilage. The sensors showed significant changes in optical properties when exposed to amine vapors, indicating potential for real-time monitoring of food quality. The sensitivity varied based on the lipophilicity and nucleophilic character of the amines detected .

Table 1: Optical Response of this compound to Amine Vapors

Amine CompoundResponse (Change in Absorbance)Reversibility
AmmoniaBlue shiftReversible
EthylamineChange observedIrreversible
CadaverineChange observedIrreversible
PutrescineChange observedReversible

Alcohol Detection

The compound has also been utilized as a chromogenic reactant for alcohol detection. When embedded in plasticized polyvinyl chloride (PVC) membranes, it demonstrates significant changes in absorbance upon exposure to alcohols like ethanol. The sensor exhibits a dynamic range from 2% to 50% ethanol concentration, with optimal sensitivity recorded between 5% and 35% .

Case Study: Ethanol Detection

In a study focusing on alcohol sensing, the dye was embedded in PVC membranes where it displayed a decrease in absorbance at approximately 490 nm and an increase at around 430 nm when exposed to ethanol solutions. This property allows for effective monitoring of alcohol levels in various applications, including beverage quality control .

Table 2: Absorbance Changes for Ethanol Detection

Ethanol Concentration (vol%)Absorbance Change (490 nm)Absorbance Change (430 nm)
2DecreaseIncrease
5DecreaseIncrease
10DecreaseIncrease
35Significant changeSignificant change

Mechanism of Action

The mechanism of action of 4-(Dioctylamino)-4’-(trifluoroacetyl)azobenzene involves its interaction with molecular targets through various pathways:

    Photoisomerization: The azobenzene group can undergo reversible photoisomerization between trans and cis forms upon exposure to light, affecting its physical and chemical properties.

    Binding Interactions: The compound may interact with specific proteins, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Azobenzene Derivatives

Structural and Functional Differences

Azobenzene derivatives are tailored for specific applications by modifying substituents. Key comparators include:

Compound Name Substituents (Donor/Acceptor) Key Properties/Applications Reference
DTA-TFAA Dioctylamino (donor), TFA (acceptor) Amine sensing (food spoilage), irreversible with diamines
4-Dimethylaminoazobenzene Dimethylamino (donor), none Carcinogenic; limited sensing utility
4-Amino-4'-(dimethylamino)azobenzene Amino (donor), dimethylamino (donor) Dye intermediate; no TFA-mediated reactivity
4-Nitro-4'-hydroxy-azobenzene Nitro (acceptor), hydroxy (donor) pH-sensitive dye; weaker acceptor than TFA
4-Carboxy-4'-(dimethylamino)azobenzene Carboxy (acceptor), dimethylamino (donor) Photoresponsive polymers; reversible isomerization

Key Insights :

  • The TFA group in DTA-TFAA enhances electron-withdrawing capacity compared to nitro or carboxy groups, enabling stronger ICT and selective amine reactivity .
  • Unlike dimethylaminoazobenzene (a known carcinogen), DTA-TFAA is non-toxic and optimized for safe food-packaging integration .

Sensing Performance

Optical Response Metrics

Compound Analyte Detection Limit Response Time (t95) Reversibility Reference
DTA-TFAA (thin film) Cadaverine Not specified 2 hours Irreversible
DTA-TFAA (PVC membrane) 1-Butylamine 0.3 mM 10 min (forward) Reversible
Dicyanovinyl azobenzene Biogenic amines 1 ppm 1 day Reversible
Au nanorod hydrogel Trimethylamine Not specified 3 hours Reversible

Key Insights :

  • DTA-TFAA outperforms dicyanovinyl azobenzene and Au nanorod hydrogels in response speed, particularly in PVC membranes (10-minute detection) .
  • Irreversibility with diamines is unique to DTA-TFAA, enabling cumulative spoilage detection in food packaging .

Selectivity

DTA-TFAA’s TFA group selectively reacts with primary amines, whereas derivatives lacking strong acceptors (e.g., 4-hydroxyazobenzene) show non-specific pH-dependent responses .

Mechanistic Advantages of DTA-TFAA

The TFA group’s electrophilicity drives nucleophilic attack by amines, forming hemiaminals or zwitterions. This reaction alters the ICT efficiency, causing a measurable blue shift (~70 nm) in absorbance . In contrast, azobenzene derivatives with weaker acceptors (e.g., nitro groups) exhibit smaller spectral shifts and lower sensitivity .

Biological Activity

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene is an organic compound known for its unique properties and applications in various fields, particularly in sensing technologies. This article provides a detailed examination of its biological activity, including its mechanisms, applications in sensor technology, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C20H24F3N3O, with a molecular weight of approximately 375.42 g/mol. The compound features a diazo structure, which is significant for its optical properties and interactions with biological systems.

The biological activity of this compound largely stems from its ability to interact with various amines, forming stable complexes. The trifluoroacetyl group acts as a strong electron acceptor, facilitating the formation of hemiaminal groups when it reacts with amines. This interaction leads to enhanced resonance energy within the azobenzene backbone, which is crucial for its optical properties and potential biological applications .

Applications in Sensing Technology

This compound has been extensively studied as a sensor material due to its sensitivity to amines. Research indicates that the compound can detect various amines such as ammonia, ethylamine, cadaverine, and putrescine, which are often associated with protein decomposition. The sensitivity of these sensors is influenced by the size and nucleophilicity of the amines detected .

Table 1: Sensitivity of this compound Sensors to Different Amines

Amine CompoundDetection SensitivityNotes
AmmoniaHighCommonly found in decomposing proteins
EthylamineModerateUsed in food spoilage detection
CadaverineHighIndicator of protein decomposition
PutrescineHighAssociated with decay processes

Study 1: Optical and Electrochemical Sensors

In a study conducted by Lin et al., the dye was incorporated into thin films for optical and electrochemical sensing applications. The results showed distinct optical responses when exposed to various amines, indicating its potential use in food packaging to monitor spoilage . The incorporation of the dye into poly(vinyl chloride) membranes demonstrated practical applications in real-world scenarios.

Study 2: Interaction with Biological Systems

Another research effort explored the interaction between this compound and biological molecules. The study revealed that the compound could modulate biological pathways by acting on specific receptors, suggesting potential therapeutic applications . The ability to form stable complexes with biomolecules opens avenues for drug development and targeted therapies.

Research Findings

Research findings indicate that this compound exhibits promising biological activity due to its unique structural features. Its role as a sensor for detecting amines highlights its utility in environmental monitoring and food safety. Furthermore, ongoing studies are investigating its potential as a therapeutic agent targeting specific biological pathways.

Q & A

Q. Basic: What are the key synthetic routes for preparing 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene?

The synthesis typically involves a multi-step approach:

  • Azo Coupling : Reacting a diazonium salt (e.g., derived from 4-nitroaniline) with a coupling agent like N-ethyl-N-hydroxyethylaniline to form the azobenzene backbone. The dioctylamino group is introduced via nucleophilic substitution or alkylation .
  • Trifluoroacetylation : The trifluoroacetyl group is added to the aromatic ring using trifluoroacetic anhydride (TFAA) under anhydrous conditions. This step requires precise temperature control (0–5°C) to avoid side reactions .
  • Purification : Recrystallization from DMF-acetic acid or DMF-ethanol mixtures ensures high purity (>95%) .

Key Validation : Confirm the structure via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.5–8.2 ppm, trifluoroacetyl carbonyl at δ 165–170 ppm) and FTIR (C=O stretch at ~1750 cm1^{-1}, N=N stretch at ~1450 cm1^{-1}) .

Q. Advanced: How does the compound’s photoresponsive behavior vary under different experimental conditions?

The compound exhibits reversible trans-to-cis isomerization upon UV/Vis irradiation, but kinetics depend on:

  • Solvent Polarity : Polar solvents (e.g., DMF) stabilize the cis isomer due to dipole interactions, slowing relaxation rates. Nonpolar solvents (e.g., THF) favor rapid thermal reversion .
  • Film Morphology : Thin films cast on PET substrates show enhanced response to amines (e.g., ammonia, cadaverine) due to increased surface area and π-π stacking interactions. Spin-coating parameters (e.g., rpm, solvent volatility) critically influence sensitivity .
  • Temperature : Isomerization activation energy (EaE_a) can be calculated via Arrhenius plots (UV-Vis monitoring at λmax_{\text{max}} ~450 nm). Contradictions in reported EaE_a values may arise from unaccounted solvent effects or impurities .

Methodological Tip : Use time-resolved spectroscopy and AFM to correlate isomerization kinetics with film topography .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

  • 1H NMR^1 \text{H NMR} : Resolves alkyl chain protons (δ 0.8–1.5 ppm for dioctyl groups) and aromatic protons.
  • FTIR : Confirms trifluoroacetyl (C=O at 1750 cm1^{-1}) and azo (N=N at 1450 cm1^{-1}) groups .
  • UV-Vis : Monitors π-π* transitions (λmax_{\text{max}} ~450 nm for trans isomer; hypsochromic shift for cis) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C28_{28}H34_{34}F3_3N3_3O: ~509.3 g/mol) and detects synthetic byproducts .

Q. Advanced: How can computational modeling resolve contradictions in experimental data on electronic properties?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:

  • Predict HOMO-LUMO gaps and compare them with experimental UV-Vis data. Discrepancies may indicate solvent effects or aggregation states .
  • Map electrostatic potential surfaces to explain selective binding to amines (e.g., the trifluoroacetyl group’s electron-withdrawing nature enhances NH3_3 affinity) .
  • Reconcile conflicting reports on charge-transfer efficiency by modeling substituent effects on electron density .

Q. Basic: What are the primary research applications of this compound?

  • Optical Sensors : Thin films detect biogenic amines (e.g., putrescine) via colorimetric shifts (Δλ ~50 nm) caused by amine-induced proton transfer to the trifluoroacetyl group .
  • Photodynamic Materials : Incorporated into polyurethane matrices for light-driven actuation, leveraging reversible isomerization .

Q. Advanced: How to address stability issues during long-term storage?

  • Degradation Pathways : Hydrolysis of the trifluoroacetyl group in humid environments or oxidation of the azo bond under light.
  • Mitigation Strategies :
    • Store in anhydrous DMF or THF at –20°C under argon.
    • Add radical scavengers (e.g., BHT) to suppress oxidation .
    • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .

Q. Basic: What safety precautions are critical when handling this compound?

  • Toxicity : Avoid inhalation (potential respiratory irritant) and skin contact (use nitrile gloves).
  • Waste Disposal : Neutralize trifluoroacetyl residues with saturated NaHCO3_3 before disposal .

Q. Advanced: How to optimize sensor performance for specific analytes?

  • Film Thickness : Use ellipsometry to calibrate thickness (optimal range: 100–200 nm). Thinner films respond faster but saturate at lower analyte concentrations .
  • Substrate Engineering : Modify PET surfaces with plasma treatment to enhance adhesion and reduce baseline noise .
  • Cross-Linking : Introduce PEG spacers to improve amine diffusion into the film matrix .

Properties

IUPAC Name

1-[4-[[4-(dioctylamino)phenyl]diazenyl]phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42F3N3O/c1-3-5-7-9-11-13-23-36(24-14-12-10-8-6-4-2)28-21-19-27(20-22-28)35-34-26-17-15-25(16-18-26)29(37)30(31,32)33/h15-22H,3-14,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDDSJZBINXBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431382
Record name Chromoionophore XV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193154-07-3
Record name Chromoionophore XV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene
4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene
4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene
4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene
4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene
4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene

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